Hydroxy(methylamino)acetic acid
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Overview
Description
2-Hydroxy-2-(methylamino)acetic acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of glycine, where one hydrogen atom of the amino group is replaced by a methyl group, and the carboxyl group is hydroxylated
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-Hydroxy-2-(methylamino)acetic acid involves the condensation reaction between glyoxylic acid and methylamine . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The reaction can be represented as follows:
Glyoxylic acid+Methylamine→2-Hydroxy-2-(methylamino)acetic acid
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-2-(methylamino)acetic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Hydroxy-2-(methylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug intermediate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(methylamino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its activity and function.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, lacking the methyl and hydroxyl groups present in 2-Hydroxy-2-(methylamino)acetic acid.
Alanine: Similar to glycine but with a methyl group attached to the alpha carbon.
Serine: Contains a hydroxyl group but lacks the methylamino group.
Uniqueness
2-Hydroxy-2-(methylamino)acetic acid is unique due to the presence of both a hydroxyl group and a methylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-hydroxy-2-(methylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-4-2(5)3(6)7/h2,4-5H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVCHNDUJQYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576737 |
Source
|
Record name | Hydroxy(methylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141555-52-4 |
Source
|
Record name | Hydroxy(methylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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